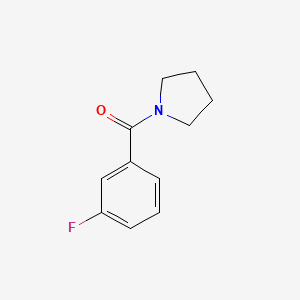

N-(3-fluorobenzoyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSZXZVZJFVOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Fluorobenzoyl Pyrrolidine and Its Analogs

Direct Synthesis Approaches to N-(3-fluorobenzoyl)pyrrolidine

The most straightforward method for preparing this compound involves the formation of an amide bond between a derivative of 3-fluorobenzoic acid and pyrrolidine (B122466). This approach is widely utilized for its efficiency and simplicity.

The reaction between an activated carboxylic acid, such as an acyl chloride, and an amine is a fundamental and widely used method for amide synthesis. luxembourg-bio.com The direct acylation of pyrrolidine with 3-fluorobenzoyl chloride represents the most common and efficient route to this compound.

This reaction is typically performed by adding the acyl chloride to a solution of pyrrolidine in an appropriate solvent. A base, commonly a tertiary amine like triethylamine (B128534), is included to neutralize the hydrochloric acid byproduct generated during the reaction. Studies on analogous reactions, such as the synthesis of N-(4-fluorobenzoyl)pyrrolidine from 4-fluorobenzoyl chloride and pyrrolidine, have demonstrated high yields. bath.ac.uk For instance, reactions conducted in the bio-based solvent Cyrene™ with triethylamine as a base have resulted in good yields for various amides. bath.ac.uk The reaction of 3-fluorobenzoyl chloride with aniline (B41778) has been shown to proceed to completion in under five minutes in solvents like DMF, NMP, acetonitrile (B52724), and Cyrene™. bath.ac.uk

These reactions are generally rapid and high-yielding, making them suitable for both small-scale laboratory synthesis and larger-scale industrial production. The choice of solvent and base can be optimized to facilitate product isolation; in some cases, the amide product can be precipitated directly from the reaction mixture by adding water. bath.ac.uk

Table 1: Examples of Amide Formation Reactions

| Acyl Chloride | Amine | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | Cyrene™ | 91% | bath.ac.uk |

| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | 72% | bath.ac.uk |

| 4-Fluorobenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | 81% | bath.ac.uk |

| 3-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | - | bath.ac.uk |

While direct acylation with acyl chlorides is highly effective, alternative methods often employ coupling reagents or catalysts to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to first synthesize the acyl chloride. luxembourg-bio.com These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), as well as phosphonium (B103445) and uronium/aminium salts. luxembourg-bio.com The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) with these reagents can improve efficiency and suppress side reactions. luxembourg-bio.com

More advanced catalytic methods for amide bond formation are continually being developed to improve the environmental footprint and efficiency of the process. For example, methods that generate highly active acid chloride intermediates in a microflow reactor using triphosgene (B27547) have been shown to produce amides in high yields with minimal side products. nih.gov Another green chemistry approach involves the in situ formation of thioesters from carboxylic acids, which then react with amines to form the amide bond, a process that can be performed in water or under neat conditions. nih.gov These catalytic and reagent-mediated approaches offer versatile alternatives for the N-acylation of pyrrolidine and its derivatives.

Advanced Synthetic Strategies for Pyrrolidine Scaffolds

The pyrrolidine ring is a crucial structural motif in numerous biologically active compounds and approved pharmaceuticals. nih.govnih.gov Consequently, advanced synthetic strategies have been developed to create substituted and stereochemically complex pyrrolidine scaffolds, which can then be acylated to produce a diverse range of this compound analogs.

The creation of chiral pyrrolidine derivatives is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, typically employing chiral auxiliaries, ligands, or catalysts.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

A prominent example is the use of Evans oxazolidinones and Oppolzer's camphorsultam in asymmetric 1,3-dipolar cycloaddition reactions. acs.org In this strategy, the chiral auxiliary is attached to a dipolarophile. The subsequent cycloaddition with an azomethine ylide proceeds with high diastereoselectivity, controlled by the steric influence of the auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched pyrrolidine. acs.org Similarly, the N-tert-butanesulfinyl group has been used as an effective chiral auxiliary in 1-azadienes for the diastereoselective synthesis of highly substituted pyrrolidines via cycloaddition reactions. acs.org

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the reacting species. The Beak group demonstrated the use of the chiral ligand (-)-sparteine (B7772259) in complex with s-butyllithium for the enantioselective deprotonation of N-Boc-pyrrolidine. nih.gov The resulting configurationally stable lithiated species can react with various electrophiles to produce enantioenriched 2-substituted pyrrolidines. nih.govacs.org

Table 2: Examples of Chiral Auxiliaries and Ligands in Pyrrolidine Synthesis

| Method | Chiral Reagent | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Oppolzer's camphorsultam | Pyrrolidine ring formation | er up to 98:2 | acs.org |

| Asymmetric 1,3-Dipolar Cycloaddition | N-tert-butanesulfinyl group | Pyrrolidine ring formation | High diastereoselectivity | acs.org |

| Enantioselective Lithiation | (-)-Sparteine | C-H functionalization | Good enantioselectivity | nih.gov |

Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, is a highly efficient approach to chiral synthesis. This strategy has been widely applied to the formation of the pyrrolidine ring.

One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. acs.orgunife.it Asymmetric versions of this reaction can be achieved using chiral metal catalysts to control the stereochemical outcome, generating multiple stereocenters simultaneously. acs.org

Other catalytic strategies include the enantioselective functionalization of pyrrolidine precursors. For instance, rhodium(II) catalysts have been employed for asymmetric C-H insertion reactions to access C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org Furthermore, catalyst-tuned hydroalkylation reactions of 3-pyrrolines using cobalt or nickel catalysts paired with chiral BOX ligands allow for the regio- and enantioselective synthesis of C2- or C3-alkylated pyrrolidines. organic-chemistry.org These catalytic methods provide streamlined access to a wide array of chiral pyrrolidine scaffolds for further derivatization. nih.govorganic-chemistry.org

Multicomponent Reaction Approaches for Pyrrolidine Systems

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures, such as the pyrrolidine ring system. researchgate.net These reactions involve the combination of three or more starting materials in a single synthetic operation to form a final product that incorporates portions of all the initial reactants. nih.gov This approach is particularly valuable in medicinal and organic chemistry for rapidly generating libraries of structurally diverse compounds. researchgate.net

The synthesis of pyrrolidine derivatives via MCRs often leverages the generation of reactive intermediates like azomethine ylides, which can then undergo cycloaddition reactions. researchgate.net For instance, a common strategy is the [3+2] cycloaddition reaction, which is a powerful method for constructing five-membered rings. mdpi.com Various MCRs have been developed that can produce highly substituted and stereochemically complex pyrrolidine structures in a single pot, which would otherwise require lengthy, multi-step synthetic sequences. nih.gov

Recent advancements from 2018 to 2024 in the synthesis of pyrrolidine derivatives through MCRs have highlighted the use of different catalysts, as well as cutting-edge techniques like microwave and ultrasound radiation to improve reaction efficiency. researchgate.net These methods offer significant benefits over traditional multi-step approaches by reducing waste, saving time, and minimizing energy consumption. researchgate.net

Research Findings: Multicomponent Reactions for Pyrrolidine Synthesis| Reaction Type | Key Features | Advantages |

|---|---|---|

| [3+2] Cycloadditions | Often involves the in-situ generation of azomethine ylides from amino acids. mdpi.com Can be combined with other annulation reactions to build polycyclic systems. mdpi.com | High atom economy, minimal byproducts, and good synthetic efficiency for creating complex pyrrolidine-containing scaffolds. mdpi.com |

| Isocyanide-Based MCRs (e.g., Ugi, Passerini) | Combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid (Ugi reaction) or just a carbonyl and carboxylic acid (Passerini reaction). nih.gov | High degree of molecular diversity from readily available starting materials. The Ugi reaction is particularly noted for its high atom economy. nih.gov |

| Catalytic MCRs | Utilizes various catalysts, including metals and organocatalysts, to facilitate the reaction and control stereochemistry. researchgate.netnih.gov Can be enhanced by microwave or ultrasound energy. researchgate.net | Enables asymmetric synthesis, allowing for the creation of specific stereoisomers. nih.gov Often results in higher yields and shorter reaction times. researchgate.net |

Sustainable Chemistry Approaches in this compound Synthesis

The principles of sustainable or "green" chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound, which involves the formation of an amide bond, a key area of focus is the replacement of conventional, hazardous organic solvents with safer, more sustainable alternatives. researchgate.net Traditional solvents used for amide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), are facing stricter regulatory scrutiny due to health and environmental concerns. rsc.orgsigmaaldrich.com

Utilization of Bioavailable Solvents (e.g., Cyrene)

A promising sustainable alternative is Cyrene (dihydrolevoglucosenone), a dipolar aprotic solvent derived in two steps from renewable cellulose. sigmaaldrich.comrsc.org Cyrene is biodegradable, non-mutagenic, and non-toxic, positioning it as a viable green substitute for solvents like DMF, NMP, and dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net Its physical properties are comparable to those of traditional dipolar aprotic solvents, making it suitable for a wide range of organic reactions. sigmaaldrich.commdpi.com

Research Findings: Cyrene as a Sustainable Solvent for Amide Synthesis| Parameter | Description | Reference |

|---|---|---|

| Source | Produced in two steps from renewable biomass (cellulose). | sigmaaldrich.comrsc.org |

| Green Profile | Biodegradable, non-mutagenic, and non-toxic. Considered a safer alternative to DMF, NMP, and DMSO. | rsc.orgresearchgate.net |

| Application in Amide Synthesis | Successfully used as a solvent for the reaction between acid chlorides and amines to form amides, with high yields reported. | mdpi.comrsc.org |

| Process Advantages | Allows for a simple aqueous work-up, increasing molar efficiency and minimizing waste compared to standard procedures using traditional solvents. | rsc.org |

Reaction Mechanism Investigations of N 3 Fluorobenzoyl Pyrrolidine Formation and Transformations

Elucidation of Amide Coupling Reaction Mechanisms

The formation of the amide bond in N-(3-fluorobenzoyl)pyrrolidine is a cornerstone of its synthesis. This transformation is typically achieved by coupling pyrrolidine (B122466) with an activated derivative of 3-fluorobenzoic acid, most commonly 3-fluorobenzoyl chloride.

The predominant mechanism for this reaction is the Schotten-Baumann reaction , a well-established method for synthesizing amides from amines and acyl chlorides. The mechanism proceeds through nucleophilic acyl substitution.

Mechanism Steps:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the pyrrolidine ring acting as a nucleophile. It attacks the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. This forms a tetrahedral intermediate where the carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge.

Intermediate Collapse: The unstable tetrahedral intermediate collapses to reform the carbonyl double bond.

Leaving Group Expulsion: Simultaneously, the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, typically an excess of the amine reactant or an added base like pyridine (B92270) or aqueous sodium hydroxide, removes the proton from the nitrogen atom. This neutralizes the positive charge on the nitrogen, yielding the final this compound product and a salt (e.g., pyrrolidinium (B1226570) chloride or sodium chloride). The base is crucial as it neutralizes the hydrochloric acid byproduct, preventing it from protonating the starting amine, which would render it non-nucleophilic.

An alternative to using acyl chlorides involves activating the carboxylic acid (3-fluorobenzoic acid) with various coupling reagents . This is a common strategy in peptide synthesis and is applicable here. The general mechanism involves two stages:

Carboxylic Acid Activation: The coupling reagent reacts with 3-fluorobenzoic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides like DCC), an active ester, or an acylphosphonium salt. This process converts the hydroxyl group of the carboxylic acid into a better leaving group.

Aminolysis: Pyrrolidine then attacks the activated carbonyl carbon of the intermediate, leading to the formation of the amide bond and release of the coupling reagent byproduct.

Interactive Data Table: Common Amide Coupling Reagent Types

| Reagent Type | Example(s) | Activating Mechanism | Byproduct Characteristics |

| Carbodiimides | DCC, EDCI | Forms a highly reactive O-acylisourea intermediate. | DCC byproduct (DCU) is a precipitate, easily filtered. EDCI byproduct is water-soluble. |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | Forms an acylphosphonium salt, which is a potent acylating agent. | Typically water-soluble, removed during aqueous workup. |

| Uronium/Aminium Salts | HBTU, HATU | Forms an OBt or OAt active ester, which readily reacts with amines. | Water-soluble, though can sometimes react with the amine nucleophile. |

Mechanistic Pathways of Pyrrolidine Ring Construction

The pyrrolidine scaffold itself can be constructed through various synthetic routes before its acylation. One of the most powerful and versatile methods is the [3+2] cycloaddition reaction , specifically using azomethine ylides.

This reaction involves a 1,3-dipole (the azomethine ylide) reacting with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring in a concerted fashion.

General Mechanism for Pyrrolidine Synthesis via [3+2] Cycloaddition:

Formation of Azomethine Ylide: An azomethine ylide is an intermediate containing a nitrogen atom and two carbon atoms with a specific electronic arrangement. It is often generated in situ from the condensation of an α-amino acid (like glycine (B1666218) or proline) with an aldehyde or ketone, followed by decarboxylation. Alternatively, they can be formed from imines of α-amino esters.

Cycloaddition: The generated azomethine ylide reacts with a suitable alkene (the dipolarophile). The reaction proceeds via a concerted mechanism where the π-electrons of the dipole and dipolarophile rearrange to form two new sigma bonds, constructing the pyrrolidine ring. The stereochemistry of the alkene is often retained in the product.

Other significant mechanistic pathways to the pyrrolidine ring include:

Intramolecular Cyclization: This involves the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center, often separated by a four-carbon chain. A key example is the intramolecular hydroamination of alkenes, which can be catalyzed by transition metals like copper or palladium.

Reductive Amination: The reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, can form the pyrrolidine ring.

Interactive Data Table: Comparison of Pyrrolidine Synthesis Pathways

| Mechanistic Pathway | Key Reactants | General Description | Key Features |

| [3+2] Cycloaddition | Azomethine ylide + Alkene | Concerted reaction between a 1,3-dipole and a dipolarophile to form the five-membered ring. | High atom economy; stereospecific; allows for complex substitution patterns. |

| Intramolecular Hydroamination | Aminoalkene | An amine moiety attacks an alkene within the same molecule, catalyzed by a metal. | Forms the ring from a linear precursor; can be highly enantioselective with chiral catalysts. |

| Reductive Amination | 1,4-Dicarbonyl + Amine | Condensation to form an imine/enamine intermediate, followed by reduction to the pyrrolidine. | A classical and straightforward method for simple pyrrolidines. |

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control is critical when synthesizing chiral derivatives of this compound. This control is typically exerted during the construction of the pyrrolidine ring, as the subsequent N-acylation step does not usually affect existing stereocenters.

The catalytic asymmetric 1,3-dipolar cycloaddition is a premier strategy for achieving high enantioselectivity. The mechanism relies on the use of a chiral catalyst, often a metal complex with a chiral ligand, which coordinates to one of the reactants.

Mechanism of Stereocontrol:

Chiral Catalyst Complexation: A chiral Lewis acid catalyst (e.g., a complex of silver, copper, or zinc with a chiral ligand) coordinates to either the azomethine ylide precursor (e.g., an imino ester) or the dipolarophile.

Enantiofacial Differentiation: The chiral environment created by the catalyst complex blocks one face of the reacting species. This forces the other reactant to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer of the pyrrolidine product.

Catalyst Turnover: After the cycloaddition is complete, the product dissociates from the catalyst, allowing the catalyst to engage in another cycle.

For example, a complex of silver acetate (B1210297) with a chiral cinchona alkaloid can effectively catalyze the [3+2] cycloaddition between an imino ester and methyl acrylate, yielding highly substituted pyrrolidines with excellent diastereomeric and enantiomeric control. The specific stereochemical outcome (e.g., endo vs. exo selectivity) can often be tuned by the choice of metal and ligand.

Interactive Data Table: Catalytic Systems for Asymmetric Pyrrolidine Synthesis

| Catalyst System | Ligand Type | Typical Reactants | Stereochemical Outcome |

| Silver (I) Acetate / Cinchona Alkaloid | Chiral Alkaloid (e.g., hydroquinine) | Imino ester + Acrylate | Provides high diastereomeric and enantiomeric control (up to 87% ee). |

| Copper (II) / BOX or Phox | Chiral Bis(oxazoline) or Phosphinooxazoline | Glycine imino esters + Alkenes | High enantioselectivity in the formation of substituted prolinates. |

| Zinc (II) / Chiral Diamine | Chiral Diamine | N-2,2,2-trifluoroethylisatin ketimines + Aurones | Domino Michael/Mannich reaction leading to chiral spiro[benzofuran-pyrrolidine] scaffolds. |

Influence of Reaction Conditions on Pathway Selectivity

Reaction conditions play a pivotal role in dictating the outcome of both the pyrrolidine ring formation and the amide coupling steps. Factors such as solvent, temperature, catalyst, and even the order of reagent addition can influence reaction rates, yields, and, critically, selectivity (regio-, diastereo-, and enantioselectivity).

Solvent Effects:

In amide bond formation , the choice of solvent is crucial. Dipolar aprotic solvents like DMF and DCM are common because they effectively solubilize reactants. However, greener alternatives such as 2-MeTHF or even water are being explored to improve the environmental profile of the synthesis. The solvent can affect the reaction rate by stabilizing or destabilizing charged intermediates.

For [3+2] cycloadditions , solvent polarity can influence the stability and reactivity of the azomethine ylide intermediate, thereby affecting reaction efficiency and stereoselectivity.

Catalyst and Ligand Effects:

As discussed, the choice of metal and chiral ligand in asymmetric catalysis is the primary determinant of stereoselectivity in pyrrolidine synthesis. Different catalytic systems can lead to different diastereomers from the same set of starting materials, a phenomenon known as stereodivergent synthesis . For instance, one catalyst system might favor the formation of an exo-pyrrolidine, while another favors the endo-product.

Temperature and Concentration:

Lowering the temperature in asymmetric reactions often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Reactant concentration can also be a factor. In some cycloadditions, higher concentrations have been shown to improve conversion and diastereoselectivity.

Order of Addition:

In some complex reactions, simply reversing the order of addition of the catalyst and substrate can lead to the formation of different diastereomers in a predictable manner. This control arises from influencing which species the catalyst complexes with first, thereby altering the subsequent reaction pathway.

Interactive Data Table: Effect of Reaction Conditions on Selectivity

| Condition | Parameter | Influence on Reaction Pathway | Example |

| Solvent | Polarity | Can affect reaction rates and solubility of reactants. Polar aprotic solvents often favored for amide coupling. | Using DMF or DCM for Schotten-Baumann reactions to ensure reactants are dissolved. |

| Catalyst | Metal/Ligand Combination | Primary determinant of stereoselectivity in asymmetric synthesis; can lead to stereodivergence. | Using different Ag/chiral phosphine (B1218219) catalyst systems to selectively produce exo- or endo-pyrrolidines. |

| Temperature | Reaction Temperature | Lower temperatures generally increase enantioselectivity in asymmetric catalysis. | Performing a chiral cycloaddition at -20°C instead of room temperature to improve the enantiomeric excess. |

| Reagent Addition | Order of Addition | Can switch the formation between different diastereomers. | In a pyrrolidine synthesis, adding the substrate to the catalyst solution may yield one isomer, while adding the catalyst to the substrate yields another. |

Advanced Structural Characterization of N 3 Fluorobenzoyl Pyrrolidine and Its Derivatives

High-Resolution Spectroscopic Analysis

Spectroscopic methods are instrumental in defining the connectivity and electronic environment of atoms within a molecule. For N-(3-fluorobenzoyl)pyrrolidine, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a comprehensive characterization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the fluorobenzoyl group. The chemical shifts of the pyrrolidine protons are influenced by the adjacent nitrogen and carbonyl group. The aromatic protons of the 3-fluorobenzoyl moiety would appear in the downfield region, with their splitting patterns providing information about their relative positions and coupling to the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon, the carbons of the pyrrolidine ring, and the carbons of the fluorinated benzene (B151609) ring. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling, which can be a useful diagnostic tool.

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-active nucleus, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of the electronic environment of the fluorine atom on the benzoyl group.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| Aromatic-H | 7.0 - 7.8 | m | J(H,H), J(H,F) |

| Pyrrolidine-H (α to N) | 3.4 - 3.8 | m | |

| Pyrrolidine-H (β to N) | 1.8 - 2.2 | m | |

| ¹³C | |||

| Carbonyl (C=O) | 168 - 172 | s | |

| Aromatic C-F | 160 - 165 | d | ¹J(C,F) |

| Aromatic C | 114 - 138 | m | J(C,F) |

| Pyrrolidine C (α to N) | 45 - 55 | t | |

| Pyrrolidine C (β to N) | 22 - 30 | t | |

| ¹⁹F | |||

| Aromatic-F | -110 to -115 | m | J(F,H), J(F,C) |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a unique "fingerprint" of the compound, revealing the presence of specific functional groups. For this compound, key vibrational bands are expected for the carbonyl group, the C-N bond, the aromatic ring, and the C-F bond.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Amide) | 1630 - 1680 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-F Stretch | 1000 - 1400 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule. The exact mass of the molecular ion of this compound can be calculated and compared to the experimentally determined value to confirm its chemical formula.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂FNO |

| Calculated Exact Mass | 193.0899 |

| Expected [M+H]⁺ | 194.0977 |

| Expected [M+Na]⁺ | 216.0796 |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions (e.g., C-H···O, C-H···π)

In the crystalline state, molecules of this compound would be held together by a network of intermolecular interactions. These non-covalent interactions are crucial in determining the packing of the molecules in the crystal lattice. Potential interactions include:

C-H···O Hydrogen Bonds: The hydrogen atoms on the pyrrolidine ring and the aromatic ring can act as weak hydrogen bond donors to the oxygen atom of the carbonyl group of a neighboring molecule.

C-H···π Interactions: The electron-rich π-system of the fluorinated benzene ring can interact with hydrogen atoms from adjacent molecules.

The analysis of these interactions provides insight into the supramolecular assembly of the compound.

Conformational Analysis in Crystalline States

The solid-state structure reveals the preferred conformation of the molecule. Key conformational features of this compound to be determined would include:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, such as envelope or twist forms. The specific conformation is influenced by the substituents.

Amide Bond Conformation: The geometry around the amide bond, including the C-N bond rotation, determines the relative orientation of the benzoyl and pyrrolidine moieties.

Torsion Angles: The dihedral angles between the plane of the aromatic ring and the plane of the amide group are important conformational parameters.

Understanding the solid-state conformation is essential for relating the molecular structure to its macroscopic properties.

Application of Advanced Diffraction Techniques (e.g., Electron Diffraction)

The precise determination of the three-dimensional atomic arrangement of this compound and its derivatives is crucial for understanding their structure-property relationships. While single-crystal X-ray diffraction (SCXRD) is the conventional method for this purpose, obtaining crystals of sufficient size and quality can be a significant challenge. nih.gov In cases where only microcrystalline or nanocrystalline material is available, advanced diffraction techniques such as three-dimensional electron diffraction (3D ED) offer a powerful alternative for structural elucidation. nih.govrsc.org

The development of 3D electron diffraction has been a breakthrough for the structural analysis of small organic molecules, including many active pharmaceutical ingredients (APIs), that are only available as submicrocrystalline powders. iucr.orgnih.gov Due to the strong interaction between electrons and matter, 3D ED can be performed on crystals that are thousands of times smaller than those required for conventional X-ray diffraction techniques. acs.org This makes it an ideal method for characterizing novel synthetic derivatives of this compound, which may initially be produced in small quantities or form crystals of limited size.

The 3D ED method involves collecting a series of electron diffraction patterns from a single nanocrystal as it is tilted at different angles. youtube.com These patterns are then combined to reconstruct a three-dimensional map of the reciprocal lattice, from which the unit cell parameters, space group, and ultimately the full crystal structure can be determined. icdd.com This technique has been successfully used to determine the crystal structures of a variety of complex organic molecules, demonstrating its capability to provide high-resolution structural data that is comparable to that obtained from SCXRD. nih.gov

For a compound like this compound, a 3D ED analysis would provide definitive information on its solid-state conformation, including the planarity of the benzoyl group, the pucker of the pyrrolidine ring, and the torsion angles between these two moieties. Furthermore, this technique can reveal the details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Such information is invaluable for understanding the physicochemical properties of the compound and for identifying different polymorphic forms, which can have distinct properties. nih.govoup.com

The kind of crystallographic data that could be obtained for this compound from a 3D electron diffraction experiment is illustrated in the hypothetical data table below. This table showcases the typical parameters that are determined in such an analysis, providing a complete description of the crystal structure.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₁H₁₂FNO |

| Formula Weight | 193.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123 Å |

| b | 5.432 Å |

| c | 18.765 Å |

| α | 90° |

| β | 98.45° |

| γ | 90° |

| Volume | 1021.5 ų |

| Z | 4 |

| Data Collection | |

| Radiation | Electrons (200 keV) |

| Temperature | 100 K |

| Refinement | |

| R-factor (R₁) | 0.045 |

| Goodness-of-fit (GOF) | 1.05 |

Computational Chemistry and Theoretical Modeling of N 3 Fluorobenzoyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and various other physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For a molecule like N-(3-fluorobenzoyl)pyrrolidine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. mdpi.com This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. mdpi.com

These calculations, often performed using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), can yield precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. mu-varna.bgmdpi.com Furthermore, DFT can be used to map out potential energy surfaces (PES) and calculate the energy profiles of chemical reactions or conformational changes. nih.govresearchgate.net This information is crucial for predicting the molecule's stability and reactivity. For instance, calculations can determine the energy barriers for rotation around key single bonds, such as the one connecting the benzoyl group to the pyrrolidine (B122466) ring, providing insight into the molecule's flexibility.

Table 1: Representative Parameters Obtainable from DFT Geometry Optimization for a Molecule like this compound Note: This table is illustrative of the types of data generated from DFT calculations and is not based on experimental data for the specific compound.

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| Bond Length (C=O) | Length of the carbonyl double bond. | ~1.23 Å |

| Bond Length (C-N) | Length of the amide C-N bond. | ~1.36 Å |

| Bond Angle (N-C=O) | Angle within the amide group. | ~122° |

| Dihedral Angle (F-C-C=O) | Torsional angle defining the orientation of the fluoro-benzoyl group. | Variable |

| Total Energy | The total electronic energy of the optimized structure. | Hartrees (e.g., -X.XXXX) |

| Dipole Moment | A measure of the molecule's overall polarity. | Debyes (e.g., ~3-5 D) |

Theoretical calculations are also invaluable for predicting and interpreting spectroscopic data. DFT and other quantum chemical methods can calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic C=O stretching of the benzoyl group or the C-N stretching of the pyrrolidine ring. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. researchgate.net The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net These calculations can also predict UV-Visible absorption spectra by determining the energies of electronic transitions. researchgate.net

Molecular Modeling of Interactions with Biological Macromolecules

Understanding how a molecule like this compound might interact with biological targets such as proteins is a key aspect of medicinal chemistry. Molecular modeling techniques, particularly molecular docking, are essential for this purpose.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction in terms of binding energy (e.g., in kcal/mol). mdpi.comscispace.com

For this compound, docking simulations could be performed against various protein targets to explore its potential biological activities. For example, studies on other pyrrolidine derivatives have used docking to investigate their potential as inhibitors of enzymes like influenza neuraminidase or myeloid cell leukemia-1 (Mcl-1). nih.govnih.gov The simulation would reveal the most probable binding pose and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.govresearchgate.net The results can highlight the importance of specific functional groups; for instance, the carbonyl oxygen might act as a hydrogen bond acceptor, while the fluorophenyl ring could engage in hydrophobic or π-π stacking interactions. scispace.com

Computational methods are crucial for characterizing the binding site of a target protein. A binding site, or pocket, is a specific region on the protein's surface where a ligand can bind. Analysis of the protein's structure can identify key amino acid residues that form this pocket. nih.gov

In studies involving pyrrolidine derivatives, docking results have identified critical residues that govern the interaction. For example, in the active site of influenza neuraminidase, residues such as Trp178, Arg371, and Tyr406 have been shown to be key for binding pyrrolidine-based inhibitors. nih.govresearchgate.net Computational tools can analyze the properties of this binding site, such as its volume, shape, hydrophobicity, and electrostatic potential. This characterization helps to explain why a particular ligand binds and can guide the design of new derivatives with improved affinity and selectivity. nih.gov Advanced techniques like molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor complex, showing how the binding site and ligand conformation change over time. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for Pyrrolidine Derivatives Against Biological Targets Note: This table presents findings from studies on various pyrrolidine derivatives to illustrate the output of docking simulations.

| Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrrolidine Derivatives | Influenza Neuraminidase | Not Specified | Trp178, Arg371, Tyr406 | nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 | -8.2 to -9.4 | Not Specified | scispace.com |

| Thiazole Clubbed Pyridines | COVID-19 Main Protease (6LU7) | -5.8 to -8.6 | ASN 142, GLY 143, GLU 166 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new, unsynthesized molecules and for understanding which molecular features are important for a desired biological effect.

For pyrrolidine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.govresearchgate.net These methods involve aligning a set of structurally related molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov A statistical model is then built to relate variations in these fields to changes in biological activity (e.g., IC₅₀ values). nih.gov

QSAR studies on pyrrolidine derivatives have yielded models with good statistical reliability and predictive power. nih.govnih.gov For instance, a 3D-QSAR study on 87 pyrrolidine derivatives as neuraminidase inhibitors produced models with high correlation coefficients (R² values from 0.731 to 0.830) and predictive abilities (Q² values from 0.560 to 0.611). nih.govresearchgate.net The resulting contour maps from these analyses can guide drug design by indicating regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a model might show that adding a bulky, electropositive group at a certain position on the pyrrolidine or benzoyl ring could improve binding affinity. nih.gov These studies consistently highlight that electrostatic and hydrogen bonding factors significantly contribute to the inhibitory activity of this class of compounds. nih.govresearchgate.net

Table 3: Statistical Parameters from 3D-QSAR Studies on Pyrrolidine Derivatives Note: This table summarizes the statistical validation of QSAR models from different studies on pyrrolidine derivatives.

| Derivative Class | QSAR Model | Q² (Predictive Ability) | R² (Correlation Coefficient) | Reference |

|---|---|---|---|---|

| Neuraminidase Inhibitors | CoMFA/CoMSIA | 0.560 - 0.611 | 0.731 - 0.830 | nih.gov |

| Mcl-1 Inhibitors | CoMFA | 0.689 | 0.999 | nih.gov |

| Mcl-1 Inhibitors | CoMSIA | 0.614 | 0.923 | nih.gov |

| Pyrazolopyrimidine Derivatives | 3D-QSAR | 0.5019 | 0.9425 | nih.gov |

Development of 2D and 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry that correlate the chemical structure of a compound with its biological activity. For a series of analogues of this compound, both 2D and 3D-QSAR models could be developed to identify the key molecular features influencing their therapeutic efficacy.

2D-QSAR models would utilize descriptors calculated from the 2D representation of the molecules, such as topological indices, molecular weight, and counts of specific atom types or functional groups. These models are computationally less intensive and can provide initial insights into the general structural requirements for activity.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would offer a more detailed understanding by considering the three-dimensional arrangement of atoms. In a hypothetical study on this compound and its derivatives, a CoMFA model could be generated to map the steric and electrostatic fields around the molecules. The resulting contour maps would indicate regions where bulky groups or specific charge distributions are favorable or unfavorable for biological activity. For instance, a contour map might suggest that increasing the steric bulk at a particular position on the pyrrolidine ring could enhance binding affinity to a target protein.

Similarly, a CoMSIA model would expand on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The statistical validation of these models is critical, with parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) being key indicators of the model's predictive power. A study on a series of pyrrolidine derivatives reported robust statistical results for their CoMFA and CoMSIA models, indicating good stability and predictability. nih.gov

Table 1: Hypothetical Statistical Parameters for 3D-QSAR Models of this compound Analogues

| Model | q² | r² | Predicted r² |

| CoMFA | 0.65 | 0.95 | 0.88 |

| CoMSIA | 0.62 | 0.93 | 0.85 |

This table presents hypothetical data for illustrative purposes.

Prediction of Theoretical Interaction Potentials

The prediction of theoretical interaction potentials is fundamental to understanding how this compound interacts with its biological target at a molecular level. Molecular docking is a primary technique used for this purpose. In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and various scoring functions would be used to predict the most favorable binding pose and estimate the binding affinity.

Molecular Dynamics Simulations to Investigate Dynamic Binding Modes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can elucidate the dynamic behavior of the complex over time. An MD simulation of the this compound-protein complex would involve solving Newton's equations of motion for all atoms in the system, providing a trajectory of their positions and velocities.

These simulations can reveal the stability of the binding pose predicted by docking. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time can indicate whether the complex remains stable. Furthermore, MD simulations can uncover alternative binding modes or conformational changes in the protein upon ligand binding that are not apparent from static docking studies. The calculation of binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can provide a more accurate estimation of the binding affinity by considering the dynamic nature of the interaction and the effects of the solvent. In a study of pyrrolidine derivatives, MD simulations demonstrated the stability of the analyzed compounds in the target protein binding site over a 100 ns trajectory. nih.gov

In Silico Bioavailability and Distribution Prediction (Computational ADMET)

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become an essential part of the early-stage drug discovery process. nih.govnih.gov

For this compound, various computational models can be used to predict its ADMET properties. These predictions are often based on a combination of QSAR models and physicochemical property calculations. For instance, properties like lipophilicity (logP), aqueous solubility, plasma protein binding, and permeability across the blood-brain barrier can be estimated.

A hypothetical in silico ADMET profile for this compound might suggest good oral bioavailability due to favorable lipophilicity and intestinal absorption. Predictions could also indicate whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes like Cytochrome P450s, which would influence its metabolic stability and potential for drug-drug interactions. nih.gov Toxicity predictions can flag potential liabilities such as mutagenicity or cardiotoxicity at an early stage. A study on pyrrolidine derivatives showed that newly designed compounds were predicted to be orally bioavailable with good permeability and low toxicity profiles. nih.gov

Table 2: Hypothetical In Silico ADMET Prediction for this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 90 | High |

| Caco-2 Permeability (logPapp) | > 0.9 | High |

| Blood-Brain Barrier Permeability | High | CNS penetration likely |

| CYP2D6 Inhibitor | No | Low risk of interaction |

| hERG Inhibition | No | Low risk of cardiotoxicity |

| Ames Mutagenicity | No | Non-mutagenic |

This table presents hypothetical data for illustrative purposes.

Derivatization and Structural Modification Strategies of the N 3 Fluorobenzoyl Pyrrolidine Core

Modifications at the Pyrrolidine (B122466) Nitrogen and Ring

Modifications at the pyrrolidine nitrogen and within the ring itself are fundamental strategies for modulating the properties of N-(3-fluorobenzoyl)pyrrolidine analogs. These alterations can influence the compound's basicity, lipophilicity, and conformational flexibility, thereby affecting its interaction with biological targets.

N-Alkylation and N-Arylation: The pyrrolidine nitrogen, being a secondary amine in the parent pyrrolidine, is readily amenable to substitution. In the context of the this compound core, the nitrogen is part of an amide linkage. However, should the benzoyl group be considered a protecting group, its removal would allow for N-alkylation or N-arylation. For instance, N-alkylation of related N-heterocycles has been achieved using propylene (B89431) carbonate as a green and safe alkylating agent, proceeding via nucleophilic substitution with the loss of water and carbon dioxide. nih.gov This method offers an alternative to traditional alkyl halides. nih.gov Such modifications can introduce a variety of functional groups, including alkyl chains, benzyl (B1604629) groups, or more complex moieties, to explore structure-activity relationships (SAR). consensus.app

Ring Functionalization: The pyrrolidine ring offers several positions for functionalization. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyrrolidine ring. nih.gov For instance, diastereoselective C-H bond amination of aliphatic azides, catalyzed by iron dipyrrinato complexes, can yield 2,5-disubstituted pyrrolidines. nih.gov While not demonstrated directly on the this compound core, this methodology suggests a pathway for introducing substituents at the C2 and C5 positions. Furthermore, the synthesis of pyrrolidine derivatives with substituents at the C3 and C4 positions can be achieved through various synthetic routes, often starting from functionalized precursors like 4-hydroxy-L-proline. scispace.com

Ring Opening: In a more drastic modification, the pyrrolidine ring can be opened to yield linear amino amides. This has been demonstrated for N-benzoyl pyrrolidines using a combination of Lewis acid and photoredox catalysis, which facilitates the reductive cleavage of the C-N bond. nih.gov This strategy allows for a significant alteration of the molecular scaffold, transforming a cyclic structure into a more flexible acyclic one.

| Modification Strategy | Description | Potential Impact |

| N-Alkylation | Introduction of alkyl groups at the pyrrolidine nitrogen (after debenzoylation). | Alters basicity, lipophilicity, and steric bulk. |

| Ring Functionalization | Introduction of substituents at various positions on the pyrrolidine ring. | Modulates biological activity and selectivity. |

| Ring Opening | Cleavage of a C-N bond to form a linear amino amide. | Increases conformational flexibility. |

Substituent Effects on the Fluorobenzoyl Moiety (e.g., positional isomerism of fluorine, other aryl substitutions)

Other Aryl Substitutions: The introduction of other substituents on the benzoyl ring can further modulate the compound's properties. Structure-activity relationship (SAR) studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors have shown that small lipophilic substituents on a terminal phenyl group are preferable for optimal potency. rsc.org Similarly, in a series of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives, the nature and position of substituents on the benzylidene ring were critical for their tyrosinase inhibitory activity. rsc.org These findings suggest that the introduction of groups such as methyl, methoxy, or chloro on the 3-fluorobenzoyl ring could be a viable strategy for optimizing the biological activity of this compound analogs. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can influence the reactivity and binding characteristics of the entire molecule. mdpi.com

| Modification | Potential Effect | Example from Related Systems |

| Fluorine Positional Isomerism | Alters electronic distribution, dipole moment, and potential for hydrogen bonding. | A 4-fluorobenzyl substituent showed high potency in phenyldihydropyrazolone analogs. frontiersin.org |

| Introduction of Other Substituents | Modulates lipophilicity, steric profile, and electronic properties. | Small lipophilic groups on a terminal phenyl ring enhanced NAAA inhibitory activity. rsc.org |

Introduction and Control of Chirality within the Pyrrolidine Ring

The introduction of stereocenters within the pyrrolidine ring is a critical aspect of drug design, as different stereoisomers can exhibit distinct pharmacological profiles. Several strategies can be employed to synthesize chiral this compound derivatives with high stereocontrol.

Asymmetric Synthesis from Chiral Precursors: A common approach is to start with a chiral precursor, such as L-proline or L-tartaric acid. For instance, N-substituted dihydroxypyrrolidines derived from L-tartaric acid have been used as ligands in enantioselective Henry reactions. researchgate.net These chiral pyrrolidines can then be N-acylated with 3-fluorobenzoyl chloride to yield the desired chiral products. Similarly, enantiopure 4-formyl-β-lactams can serve as synthons for the diastereoselective formation of chiral 2-(trifluoromethyl)pyrrolidines, which can be further derivatized. nih.gov

Catalytic Asymmetric Reactions: Catalytic asymmetric methods offer an efficient route to chiral pyrrolidines. The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful tool for the stereocontrolled synthesis of substituted pyrrolidines. acs.org This reaction can be rendered asymmetric by using chiral catalysts, allowing for the creation of multiple stereocenters with high enantioselectivity. Another approach involves the diastereoselective C-H amination of aliphatic azides using iron dipyrrin (B1230570) complexes as catalysts, which can produce syn 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Diastereoselective Multicomponent Reactions: Multicomponent reactions (MCRs) provide a convergent and efficient way to construct complex molecules with multiple stereocenters in a single step. A diastereoselective synthesis of substituted pyrrolidines has been developed through asymmetric MCRs of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents. nih.gov This approach allows for the construction of up to three contiguous asymmetric centers in one operation.

| Strategy | Description | Key Features |

| From Chiral Precursors | Utilization of readily available chiral starting materials like L-proline or L-tartaric acid. | High stereochemical purity, well-established chemistry. |

| Catalytic Asymmetric Reactions | Use of chiral catalysts to induce enantioselectivity in reactions such as 1,3-dipolar cycloadditions. | High efficiency, potential for creating multiple stereocenters. |

| Diastereoselective MCRs | One-pot synthesis involving multiple components to build complex chiral pyrrolidines. | High convergence and stereocontrol. |

Synthesis of Fused and Spiro-Pyrrolidine Analogs

Fusing the pyrrolidine ring to another ring system or creating a spirocyclic structure can significantly constrain the conformation of the molecule, leading to enhanced selectivity and potency. These modifications introduce a higher degree of three-dimensionality, which can be advantageous for binding to specific biological targets.

Fused Pyrrolidine Analogs: Fused bicyclic pyrrolidine systems can be synthesized through various intramolecular cyclization strategies. For example, fused heteroarylprolines have been prepared starting from 4-oxo-N-(PhF)proline benzyl ester. researchgate.netsigmaaldrich.com The synthesis involved an aldol (B89426) condensation followed by an acid-catalyzed cyclization to form a pyrrolo[3,4-b]pyrrole system. While this example uses a protected proline derivative, similar strategies could be adapted for this compound precursors. Another approach involves the intramolecular cyclization of 1-benzyl-2-(nitromethylene)pyrrolidines in triflic acid to yield 2,3-dihydro-1H-pyrrolo[1,2-b]isoquinolinium triflates.

Spiro-Pyrrolidine Analogs: Spirocyclic pyrrolidines are accessible through several synthetic routes, most notably via 1,3-dipolar cycloaddition reactions. The reaction of an in situ generated azomethine ylide with an electron-deficient exocyclic alkene is a key transformation for the synthesis of novel spirocyclic pyrrolidines. nih.gov This method has been used to synthesize the core of antibacterial agents like Sitafloxacin. Another powerful method is the multicomponent reaction involving a primary amine, a maleimide, and an aldehyde to generate complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons. ua.es Furthermore, a stereoselective synthesis of spiro-pyrrolidines can be achieved using L-proline functionalized magnetic nanorods as a reusable catalyst in a one-pot, three-component reaction. nih.gov

| Analog Type | Synthetic Strategy | Example |

| Fused Pyrrolidines | Intramolecular cyclization of functionalized pyrrolidine precursors. | Synthesis of pyrrolo[3,4-b]pyrrole systems from 4-oxoproline derivatives. researchgate.netsigmaaldrich.com |

| Spiro-Pyrrolidines | 1,3-dipolar cycloaddition of azomethine ylides with exocyclic alkenes. | Multicomponent synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrroles}. ua.es |

Incorporation into Supramolecular Assemblies and Complex Heterocycles

The this compound core can serve as a building block for the construction of larger, more complex molecular architectures, such as supramolecular assemblies and intricate heterocyclic systems. This approach allows for the creation of molecules with novel properties and functionalities.

Macrocyclic Structures: Pyrrolidine fragments can be embedded within macrocyclic frameworks. A notable example is the synthesis of 20-membered macrocyclic pseudo-natural products through the stereoselective 1,3-dipolar cycloaddition of dimeric cinchona alkaloid-derived azomethine ylides with various olefins. nih.gov This strategy results in macrocycles containing two pyrrolidine rings. The synthesis of macrocyclic nitrogen-containing compounds often relies on reactions that form imine or amide linkages to close the ring, followed by reduction if necessary. mdpi.com An this compound derivative, appropriately functionalized, could be incorporated into such macrocyclic structures.

Complex Heterocyclic Systems: The pyrrolidine ring is a common feature in a vast array of complex, biologically active heterocyclic compounds. nih.gov For instance, the synthesis of pyrrolidine-fused heterocycles has been achieved through isocyanide-based multicomponent reactions in water. researchgate.net These reactions allow for the efficient construction of polycyclic systems containing a pyrrolidine ring.

Coordination Complexes: The nitrogen and oxygen atoms of the this compound moiety have the potential to act as ligands for metal ions, forming coordination complexes. While specific examples with this exact ligand are not prevalent in the searched literature, the synthesis of metal complexes with related N-benzoyl amino acid derivatives, such as {N-[(benzoyl amino)-thioxo methyl] proline}, has been reported. researchgate.netanjs.edu.iqanjs.edu.iq These studies demonstrate the ability of such scaffolds to coordinate with transition metals like Mn(II), Co(II), Ni(II), and Cu(II), suggesting that this compound and its derivatives could also be employed as ligands in coordination chemistry.

| Assembly/System | Synthetic Approach | Relevance |

| Macrocycles | 1,3-dipolar cycloaddition of dimeric ylides; imine/amide formation for ring closure. | Creates large, conformationally constrained molecules with embedded pyrrolidine units. |

| Complex Heterocycles | Multicomponent reactions, such as those based on isocyanides. | Efficiently builds polycyclic structures containing the pyrrolidine core. |

| Coordination Complexes | Chelation of metal ions by the nitrogen and oxygen atoms of the N-aroylpyrrolidine. | Potential for applications in catalysis and materials science. |

Analytical Method Development for N 3 Fluorobenzoyl Pyrrolidine in Research Contexts

Chromatographic Method Development and Validation

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. The development of suitable chromatographic methods is essential for monitoring the synthesis of N-(3-fluorobenzoyl)pyrrolidine, assessing its purity, and quantifying it in experimental samples.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of an HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation and detection.

A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this nature. The development process begins with the selection of an appropriate stationary phase, commonly a C18 column, which provides good retention for moderately polar compounds. biomedpharmajournal.org The mobile phase composition, a critical factor influencing retention and resolution, is optimized by testing different ratios of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. biomedpharmajournal.org The pH of the buffer can be adjusted to control the ionization state of the analyte and any impurities, thereby affecting their retention times. Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, which for this compound is dictated by the fluorobenzoyl chromophore.

Once the optimal conditions are established, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. nih.gov Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. biomedpharmajournal.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Table 1: Representative HPLC Method Parameters and Validation Summary

| Parameter | Typical Condition / Acceptance Criterion |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.6) (20:80 v/v) biomedpharmajournal.org |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~272 nm biomedpharmajournal.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 biomedpharmajournal.org |

| Accuracy (% Recovery) | 98.0% - 102.0% biomedpharmajournal.org |

| Precision (% RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

This table presents hypothetical yet typical parameters for method development.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its suitability depends on its boiling point and thermal stability. Assuming the compound can be volatilized without degradation, a GC method can be developed.

Method development would involve selecting an appropriate capillary column, such as a mid-polarity column (e.g., Rtx-5 type), which is versatile for a wide range of small molecules. nih.gov The oven temperature program would be optimized to ensure sufficient separation of the analyte from the solvent and any volatile impurities. The injector and detector temperatures must be high enough to ensure efficient volatilization and prevent condensation, but not so high as to cause thermal degradation. A Flame Ionization Detector (FID) would provide good sensitivity, while a Mass Spectrometer (MS) detector would offer definitive identification. nih.govwaters.com GC-MS is particularly valuable for confirming the identity of the target compound and for identifying unknown impurities by their mass spectra and fragmentation patterns. nih.gov

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. itwreagents.comyoutube.com In the synthesis of this compound from 3-fluorobenzoyl chloride and pyrrolidine (B122466), TLC can be used to track the consumption of the starting materials and the formation of the product.

A typical procedure involves spotting the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting materials. rochester.edu The plate is then developed in a suitable solvent system, chosen to provide good separation between the reactants and the product, ideally with the product having an Rf value between 0.3 and 0.5. rochester.edu The spots can be visualized under a UV lamp, as the benzoyl group in the product and starting material is UV-active. rochester.edu The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. youtube.com A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm if the starting material has been fully consumed, which is especially useful if the Rf values are close. rochester.edu

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantification of this compound in pure solutions. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The fluorobenzoyl moiety of the molecule serves as the chromophore, absorbing light in the UV region.

To develop the method, a wavelength of maximum absorbance (λmax) is first determined by scanning a dilute solution of the compound across the UV spectrum. Subsequently, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the determined λmax. The absorbance values are then plotted against concentration, and the resulting linear regression equation is used to determine the concentration of unknown samples.

Table 2: Example Calibration Data for Spectrophotometric Quantification

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2.0 | 0.112 |

| 4.0 | 0.225 |

| 6.0 | 0.338 |

| 8.0 | 0.451 |

This table represents hypothetical data to illustrate the principle of generating a calibration curve.

Mass Spectrometry-based Analytical Techniques

Mass Spectrometry (MS) is a crucial tool for the structural elucidation and confirmation of the molecular weight of this compound. When coupled with a chromatographic inlet like GC or LC, it provides a powerful method for separation and identification. nih.gov

In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula, confirming the identity of the synthesized compound with high confidence. waters.com The mass spectrum also displays characteristic fragmentation patterns that can be used for structural confirmation. For this compound, likely fragmentation would involve the cleavage of the amide bond, leading to fragments corresponding to the 3-fluorobenzoyl cation and the pyrrolidine ring.

Advanced Purity Assessment and Impurity Profiling in Synthetic Samples

Ensuring the purity of a compound is critical in research and development. Various regulatory bodies emphasize the importance of identifying and controlling impurities in active pharmaceutical ingredients. scilit.com Advanced purity assessment of this compound involves using high-resolution analytical techniques to detect, identify, and quantify any impurities present in the synthesized sample.

The validated HPLC and GC-MS methods described previously are the primary tools for impurity profiling. The HPLC method, particularly with a gradient elution program, can separate impurities with different polarities from the main compound. The GC-MS method is effective for identifying volatile or semi-volatile impurities. researchgate.net

Potential impurities in a synthetic batch of this compound could include:

Unreacted Starting Materials: Residual 3-fluorobenzoyl chloride and pyrrolidine.

By-products: Compounds formed from side reactions, such as the hydrolysis of the acid chloride to 3-fluorobenzoic acid.

Reagents and Solvents: Residual chemicals used during the synthesis and purification process. scilit.com

The identification of these impurities is typically achieved by comparing their retention times with those of authentic standards or by using MS and NMR spectroscopy to elucidate their structures. Once identified, their levels can be quantified using the validated chromatographic methods.

Table 3: Potential Impurities in the Synthesis of this compound

| Compound Name | Chemical Structure |

|---|---|

| This compound | C₁₁H₁₂FNO |

| 3-fluorobenzoyl chloride | C₇H₄ClFO |

| Pyrrolidine | C₄H₉N |

| 3-fluorobenzoic acid | C₇H₅FO₂ |

| Acetonitrile | CH₃CN |

| Benzene (B151609) | C₆H₆ |

| Dichloromethane | CH₂Cl₂ |

| Dimethylformamide | C₃H₇NO |

| Dimethyl sulfoxide (B87167) | C₂H₆OS |

| Methanol | CH₄O |

| N,N-dimethylbenzamide | C₉H₁₁NO |

| Tetrahydrofuran | C₄H₈O |

Q & A

Basic: What synthetic strategies are employed for N-(3-fluorobenzoyl)pyrrolidine, and how do reaction conditions impact yield and purity?

Methodological Answer:

Synthesis typically involves coupling 3-fluorobenzoic acid derivatives with pyrrolidine under amide bond-forming conditions. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or thionyl chloride to generate the acyl chloride intermediate.

- Nucleophilic substitution : Reaction of the activated 3-fluorobenzoyl group with pyrrolidine in anhydrous solvents (e.g., DCM, THF) under inert atmosphere.

- Optimization : Temperature control (0–25°C) minimizes side reactions, while stoichiometric excess of pyrrolidine (1.2–1.5 eq) improves conversion. Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 7.4–7.8 ppm (aromatic protons), δ 3.4–3.6 ppm (pyrrolidine N–CH₂), and δ 1.8–2.1 ppm (pyrrolidine CH₂).

- ¹⁹F NMR : Single peak near δ -110 ppm confirms the fluorobenzoyl group.

- IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (C–F stretch).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 223.23 g/mol) .

Advanced: How does the 3-fluorobenzoyl moiety influence the compound’s bioactivity and binding interactions with biological targets?

Methodological Answer:

The 3-fluorobenzoyl group enhances:

- Lipophilicity : Improves membrane permeability (calculated logP ~2.5).

- Electron-withdrawing effects : Stabilizes the amide bond against hydrolysis.

- Target binding : Fluorine’s van der Waals radius facilitates π-stacking with aromatic residues in enzymes (e.g., kinases). In silico docking studies (AutoDock Vina) show a binding affinity of -8.2 kcal/mol for PDE4B, suggesting potential anti-inflammatory activity .

Advanced: How can contradictions between crystallographic and spectroscopic data be resolved for structural validation?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C–F bond = 1.35 Å) and confirms the planar amide geometry. Disorder in aromatic rings (observed in similar fluorobenzoyl derivatives) requires refinement with dual occupancy models .

- Complementary techniques : Compare XRD torsional angles with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >5° indicate potential crystal packing effects.

- Dynamic NMR : Detects conformational flexibility in solution that may not align with solid-state structures .

Advanced: What computational approaches predict the pharmacological potential of this compound?

Methodological Answer:

- QSAR modeling : Train models on pyrrolidine derivatives with known IC₅₀ values (e.g., PDE inhibitors) to predict activity.

- Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (GROMACS) to assess target residence time.

- ADMET prediction : Tools like SwissADME estimate moderate BBB permeability (BBB score = 0.6) and CYP3A4 inhibition risk .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Moisture control : Use desiccants (silica gel) in sealed containers; the amide bond is susceptible to hydrolysis at >60% relative humidity.

- Solubility : Stable in DMSO for >6 months at 10 mM concentration (validated by HPLC) .

Advanced: What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral resolution : Use chiral HPLC (Chiralpak IA column, hexane/IPA) to separate enantiomers.

- Asymmetric synthesis : Catalytic methods (e.g., Jacobsen’s catalyst) achieve >90% ee but require rigorous exclusion of moisture.

- Process impurities : Monitor byproducts (e.g., hydrolyzed fluorobenzoic acid) via LC-MS during pilot-scale reactions (50–100 g batches) .

Basic: How are reaction intermediates analyzed to optimize synthetic pathways?

Methodological Answer:

- TLC monitoring : Use UV-active stains (254 nm) to track acyl chloride formation (Rf = 0.7 in hexane/EtOAc 3:1).

- UPLC-MS : Quantify intermediates (e.g., 3-fluorobenzoyl chloride) with a C18 column (2.6 µm, 2.1 × 50 mm) and ESI+ ionization.